molecular formula C19H18N6O2 B2454795 4-oxo-N-(pyridin-4-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946229-97-6

4-oxo-N-(pyridin-4-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2454795
CAS No.: 946229-97-6
M. Wt: 362.393
InChI Key: ONVVMAUPKBZYTP-UHFFFAOYSA-N
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Description

4-oxo-N-(pyridin-4-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N6O2 and its molecular weight is 362.393. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

Researchers have focused on the synthesis of novel heterocyclic compounds, such as thiazolo and triazolo pyrimidines, triazine derivatives, and other related compounds. These studies often aim at expanding the chemical diversity of these heterocycles due to their potential applications in medicinal chemistry and material science. For instance, the synthesis of thiazolo[3,2-a]pyrimidines and pyrimido[2,1-c]triazine derivatives through various chemical reactions highlights the versatility of these heterocyclic scaffolds in generating new compounds with potentially interesting properties (Haiza et al., 2000).

Complexation Properties

The complexation properties of heterocyclic compounds, similar in structure to 4-oxo-N-(pyridin-4-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide, with metals have been studied. For example, research on N-methyl-N-tolyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide (a structurally related compound) with trivalent lanthanides shows how these molecules can act as tridentate ligands, coordinating with lanthanide ions through nitrogen and oxygen atoms. These studies are critical for developing new materials and catalysts (Kobayashi et al., 2019).

Biological Activity

Research into the biological activity of heterocyclic compounds that share structural features with this compound has been extensive. These studies aim to discover new pharmaceuticals and understand the biological implications of these compounds. Investigations often involve synthesizing various derivatives and evaluating their biological activities, such as antimicrobial, antifungal, or antitumor effects. For example, the synthesis and antimicrobial activities of thiazole and pyrazole derivatives based on a 4,5,6,7-tetrahydrobenzothiophene moiety indicate the potential of these compounds in developing new antimicrobial agents (Gouda et al., 2010).

Properties

IUPAC Name

8-(4-methylphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c1-13-2-4-15(5-3-13)24-10-11-25-18(27)16(22-23-19(24)25)17(26)21-12-14-6-8-20-9-7-14/h2-9H,10-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVVMAUPKBZYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.